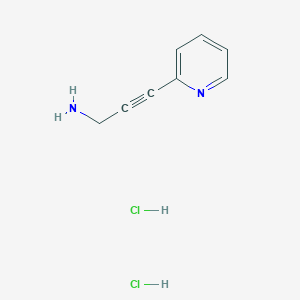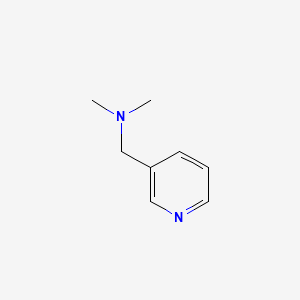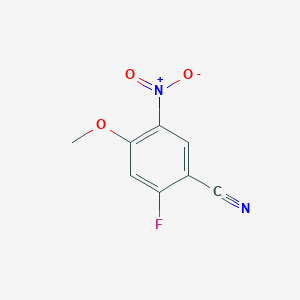
3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride” is a chemical compound with the CAS Number: 777856-64-1 . It has a molecular weight of 205.09 . The compound is solid in its physical form . The IUPAC name for this compound is “3-(pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” and it has an Inchi Code of 1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H .
Synthesis Analysis
While specific synthesis methods for “3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride” were not found in the search results, a related compound, N-(prop-2-yn-1-yl)pyridin-2-amines, has been synthesized using the Sandmeyer reaction . This method is efficient, mild, and practical for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride” can be represented by the Inchi Code: 1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H . This indicates that the compound consists of a pyridin-2-yl group attached to a prop-2-yn-1-amine group, and it forms a dihydrochloride salt.Physical And Chemical Properties Analysis
“3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride” is a solid compound . It has a molecular weight of 205.09 .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Chemistry
Pyridine derivatives are extensively used in catalytic processes and synthetic chemistry. For instance, they play a critical role in the development of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are fundamental in creating complex organic compounds, highlighting the versatility and importance of pyridine scaffolds in synthetic organic chemistry and catalysis (Kantam et al., 2013).
Material Science
In material science, pyridine derivatives are crucial for the synthesis of advanced materials. For example, they are used in the creation of diketopyrrolopyrroles, which are significant dyes with applications ranging from high-quality pigments to field-effect transistors and solar cells (Grzybowski & Gryko, 2015).
Environmental Science
In environmental science, amine-functionalized materials, including those derived from pyridine, have shown promise in removing persistent organic pollutants from water. This application is crucial for addressing the contamination of water supplies with hazardous substances, demonstrating the environmental relevance of pyridine derivatives (Ateia et al., 2019).
Pharmaceutical and Medicinal Chemistry
Pyridine cores are fundamental in the design of biologically active compounds, including drugs. Their medicinal importance is evident in the vast array of biological activities they exhibit, with many pyridine derivatives being used in clinical settings. This highlights the role of pyridine scaffolds in drug discovery and pharmaceutical sciences (Altaf et al., 2015).
Eigenschaften
IUPAC Name |
3-pyridin-2-ylprop-2-yn-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQYUAZSSNTKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylpyrazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2726947.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-prop-2-enoxyphenyl)prop-2-enoate](/img/structure/B2726948.png)

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726952.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2726953.png)

![4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2726955.png)
![3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2726956.png)

![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B2726958.png)
![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2726961.png)

![4-Chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B2726965.png)
